molecular formula C12H9IO B1332068 1-Iodo-4-phenoxybenzene CAS No. 2974-94-9

1-Iodo-4-phenoxybenzene

Cat. No.: B1332068
CAS No.: 2974-94-9
M. Wt: 296.1 g/mol
InChI Key: BDKOUDYNKRCDEC-UHFFFAOYSA-N
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Description

It is a high-purity organic reagent and an important intermediate in pharmaceutical synthesis . The compound is characterized by the presence of an iodine atom and a phenoxy group attached to a benzene ring, making it a valuable building block in organic chemistry.

Preparation Methods

1-Iodo-4-phenoxybenzene can be synthesized through various methods. One common synthetic route involves the iodination of 4-phenoxyaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial production methods often involve the use of electrophilic aromatic substitution reactions, where the phenoxybenzene undergoes iodination in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

1-Iodo-4-phenoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved .

Scientific Research Applications

1-Iodo-4-phenoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-4-phenoxybenzene primarily involves its role as an electrophile in various organic reactions. The iodine atom, being highly electronegative, makes the compound susceptible to nucleophilic attack. This property is exploited in cross-coupling reactions where the compound forms new carbon-carbon bonds through the interaction with palladium catalysts and nucleophiles .

Comparison with Similar Compounds

1-Iodo-4-phenoxybenzene can be compared with other similar compounds such as:

  • 4-Iodophenyl phenyl ether
  • 4-Iododiphenylether
  • 4-Phenoxyiodobenzene

These compounds share similar structural features but differ in their reactivity and applications. The presence of the iodine atom in this compound makes it particularly useful in cross-coupling reactions, distinguishing it from other phenoxybenzene derivatives .

Properties

IUPAC Name

1-iodo-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKOUDYNKRCDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334337
Record name 1-Iodo-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2974-94-9
Record name 1-Iodo-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iododiphenyl ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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